molecular formula C15H15ClN4O3 B5068338 N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide

N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide

Cat. No.: B5068338
M. Wt: 334.76 g/mol
InChI Key: OSFGCFKQJAJCOI-UHFFFAOYSA-N
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Description

N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group and a propyl chain linked to a 2-chloro-4-nitroaniline moiety. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 2-chloro-4-nitroaniline, which is then reacted with 3-bromopropylamine to form the intermediate N-(2-chloro-4-nitroanilino)propylamine. This intermediate is subsequently coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and the implementation of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSMe).

Major Products Formed

    Reduction: Reduction of the nitro group yields N-[3-(2-chloro-4-aminoanilino)propyl]pyridine-3-carboxamide.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chloro-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide
  • N-[3-(2-chloro-4-nitroanilino)propyl]naphthalene-2-sulfonamide

Uniqueness

N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyridine ring and a nitroaniline moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-13-9-12(20(22)23)4-5-14(13)18-7-2-8-19-15(21)11-3-1-6-17-10-11/h1,3-6,9-10,18H,2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFGCFKQJAJCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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